Procyanidin trimer T2
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341558 | |
| Record name | Procyanidin trimer T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Procyanidin Trimer T2: Chemical Structure, Stereochemistry, and Analytical Characterization
Executive Summary
Proanthocyanidins (PAs), commonly known as condensed tannins, are a class of polymeric flavan-3-ols that play a critical role in plant defense mechanisms and exhibit profound pharmacological properties, including anti-tumor and antioxidant activities[1]. Among these, Procyanidin trimer T2 stands out as a structurally complex B-type oligomer. Found in botanical sources ranging from Uncaria tomentosa to Vitis vinifera[2], its precise characterization serves as a benchmark for advanced analytical chemistry. This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and self-validating analytical workflows required to isolate and elucidate Procyanidin T2.
Molecular Architecture and Stereochemistry
Procyanidin T2 (C₄₅H₃₈O₁₈) is a heteromeric trimer composed of three flavan-3-ol subunits linked via B-type interflavan bonds[3]. The stereochemical complexity of T2 arises from its specific monomeric sequence: (-)-epicatechin-(4β→8)-(-)-epicatechin-(4β→8)-(+)-catechin [4].
Monomeric Configuration
The molecule is divided into two functional domains based on polymerization logic:
-
Extension Units (Top and Middle): Composed of two (-)-epicatechin molecules. These units possess a 2R, 3R absolute configuration, resulting in a cis-relationship between the hydroxyl group at C3 and the aromatic B-ring at C2.
-
Terminal Unit (Bottom): Composed of a single (+)-catechin molecule. This unit exhibits a 2R, 3S configuration, dictating a trans-relationship between the C2 and C3 substituents[4].
Interflavan Linkages and Atropisomerism
The units are connected exclusively via C4→C8 bonds. The 'β' designation in the 4β→8 linkage indicates that the bond projects above the equatorial plane of the C-ring.
Due to the sheer steric bulk of the adjacent flavanol units, free rotation around the C4-C8 axis is severely restricted. This steric hindrance traps the molecule in specific rotational conformations known as atropisomers . In NMR spectroscopy, this atropisomerism manifests as signal doubling or severe line broadening at room temperature, necessitating high-temperature NMR (e.g., at 340 K) to induce rapid rotational exchange and collapse the signals into a readable, time-averaged spectrum.
Biosynthetic assembly logic of Procyanidin T2 via sequential nucleophilic attacks.
Quantitative Data & Physicochemical Properties
To facilitate rapid reference for drug development and analytical profiling, the core physicochemical properties of Procyanidin T2 are summarized below.
| Parameter | Value / Description | Reference |
| Common Name | Procyanidin trimer T2 | [3] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [3] |
| Molecular Formula | C₄₅H₃₈O₁₈ | [5] |
| Exact Mass | 866.2058 Da | [3] |
| Monomeric Sequence | (-)-Epicatechin-(4β→8)-(-)-Epicatechin-(4β→8)-(+)-Catechin | [4] |
| Stereocenters (Terminal) | 2R, 3S (trans-configuration) | [4] |
| Stereocenters (Extension) | 2R, 3R (cis-configuration) | [4] |
| Precursor Ion [M-H]⁻ | m/z 865.20 | [6] |
| Diagnostic MS/MS Ions | m/z 713 (HRF), 577 (RDA), 289 (QM) | [6] |
Self-Validating Analytical Workflows
Standard UV detection is insufficient for distinguishing Procyanidin T2 from other oligomers because monomers, dimers, and trimers share nearly identical molar absorptivities[1]. Therefore, structural elucidation requires highly specific, self-validating methodologies.
Protocol 1: LC-ESI-QTOF-MS/MS Profiling
This protocol separates oligomers by their degree of polymerization and fragments them to confirm linkage types.
-
Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: Procyanidin oligomers possess numerous hydroxyl groups, making them highly polar. A diol-stationary phase (HILIC) separates oligomers strictly by their degree of polymerization (DP), preventing the co-elution of isomers that plagues standard reverse-phase chromatography.
-
-
Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.
-
Causality: The phenolic hydroxyl groups readily lose a proton, yielding stable [M-H]⁻ precursor ions (m/z 865.20 for T2) with minimal in-source fragmentation[3].
-
-
Collision-Induced Dissociation (CID): Apply a collision energy of ~6-10V.
-
Validation (Self-Validating Step): Monitor the diagnostic product ions. The presence of m/z 577 (Retro-Diels-Alder fission), m/z 713 (Heterocyclic ring fission), and m/z 289 (Quinone methide cleavage) confirms the trimeric B-type structure[6]. If m/z 863 is observed, it indicates an A-type linkage (featuring an additional ether bond), mathematically invalidating the T2 identification.
Protocol 2: Acid-Catalyzed Phloroglucinolysis
Mass spectrometry cannot definitively prove stereochemistry (i.e., distinguishing catechin from epicatechin). Phloroglucinolysis is the gold-standard chemical degradation method used to sequence the trimer.
-
Reagent Preparation: Prepare a solution of 0.1 N HCl in methanol, adding 50 g/L phloroglucinol and 10 g/L ascorbic acid.
-
Causality: Ascorbic acid is critical as an antioxidant; without it, the liberated flavan-3-ols rapidly oxidize into quinones in the acidic environment, destroying the sample and skewing quantitative results.
-
-
Cleavage Reaction: Incubate 5 mg of the purified fraction in 1 mL of the reagent at 50°C for 20 minutes.
-
Causality: The mild heat and acid protonate the C4-C8 interflavan bonds, breaking them. Extension units are released as highly reactive C4-carbocations, while the terminal unit is released as a free monomer because it lacks a C4 substituent.
-
-
Nucleophilic Trapping: The excess phloroglucinol immediately attacks the C4-carbocations, forming stable epicatechin-phloroglucinol adducts.
-
Validation (Self-Validating Step): Analyze the reaction mixture via RP-HPLC. A structurally pure Procyanidin T2 molecule will yield exactly two moles of epicatechin-phloroglucinol adduct and one mole of free (+)-catechin. Any deviation from this 2:1 ratio, or the appearance of free (-)-epicatechin, mathematically proves the presence of impurities or a misidentified terminal unit.
Acid-catalyzed cleavage and nucleophilic trapping workflow for T2 sequence validation.
References
-
Title : Procyanidin trimer T2 | C45H38O18 | CID 13751990 - PubChem - NIH Source : nih.gov URL : 3
-
Title : Showing dietary polyphenol Procyanidin trimer T2 - Phenol-Explorer Source : phenol-explorer.eu URL : 5
-
Title : Phenolic Assesment of Uncaria tomentosa L. (Cat's Claw): Leaves, Stem, Bark and Wood Extracts - MDPI Source : mdpi.com URL : 2
-
Title : Recent Applications of Mass Spectrometry in the Study of Grape and Wine Polyphenols - SciSpace Source : scispace.com URL : 6
-
Title : Proanthocyanidin Characterization, Antioxidant and Cytotoxic Activities of Three Plants Commonly Used in Traditional Medicine - Semantic Scholar Source : semanticscholar.org URL : 4
-
Title : Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation–promotion protocol and identification of procyanidin B5-3′-gallate as the most effective antioxidant constituent | Carcinogenesis | Oxford Academic Source : oup.com URL : 1
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Procyanidin trimer T2 | C45H38O18 | CID 13751990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Showing dietary polyphenol Procyanidin trimer T2 - Phenol-Explorer [phenol-explorer.eu]
- 6. scispace.com [scispace.com]
Spectroscopic Data Analysis of Procyanidin Trimer T2: A Comprehensive Guide to Structural Elucidation
Introduction: The Analytical Challenge of Procyanidin Oligomers
Procyanidin trimer T2 is a highly bioactive B-type condensed tannin, chemically defined as (-)-epicatechin-(4β→8)-(-)-epicatechin-(4β→8)-(+)-catechin[1]. Exhibiting potent antioxidant, anti-inflammatory, and anti-tumor-promoting activities, it is frequently isolated from botanical matrices such as grape seeds and Uncaria tomentosa[1][2].
From an analytical perspective, Procyanidin T2 presents a significant structural elucidation challenge. With a molecular formula of C45H38O18 and an exact mass of 866.20 Da, it is completely isobaric with other trimeric stereoisomers, such as Procyanidin C1 and C2[3]. Distinguishing T2 from its isomers requires a robust, self-validating analytical system. Mass spectrometry (MS) provides the oligomeric sequence and molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy is strictly required to assign the stereochemical configuration and interflavan linkage positions.
Strategic Workflow for Structural Elucidation
To maintain scientific integrity and prevent false-positive identifications, our laboratory employs a sequential, orthogonal workflow. The logic is simple: chromatographic separation isolates the target, MS/MS deconstructs the molecular backbone, and NMR maps the 3D spatial arrangement.
Caption: Sequential spectroscopic workflow for the structural elucidation of Procyanidin trimer T2.
High-Resolution Mass Spectrometry (LC-ESI-QTOF-MS/MS)
Causality Behind Experimental Choices
Electrospray Ionization (ESI) in negative mode is the gold standard for polyphenolic analysis. The abundant phenolic hydroxyl groups on the A and B rings readily deprotonate, yielding a highly stable precursor ion [M-H]- at m/z 865.23[3]. We utilize Quadrupole Time-of-Flight (QTOF) MS because its high mass accuracy (<5 ppm) prevents the false identification of isobaric interferences, ensuring the empirical formula is strictly C45H38O18.
Fragmentation Mechanisms
During Low-Energy Collision-Induced Dissociation (CID), Procyanidin T2 undergoes predictable, self-validating fragmentation pathways[3]:
-
Quinone Methide (QM) Cleavage: Fission of the interflavan bond produces a dimeric fragment at m/z 577 and a monomeric fragment at m/z 289[4].
-
Retro-Diels-Alder (RDA) Fission: Cleavage of the heterocyclic C-ring results in the neutral loss of 152 Da, yielding a diagnostic fragment at m/z 713[4].
Table 1: High-Resolution MS/MS Fragmentation Profile for Procyanidin Trimer T2
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance | Proposed Mechanism / Structural Significance |
| 865.23 [M-H]- | 713.20 | High | Retro-Diels-Alder (RDA) fission (-152 Da) |
| 577.13 | High | Quinone Methide (QM) cleavage (dimer) | |
| 407.09 | Medium | RDA fission of the dimer fragment | |
| 289.07 | Base Peak | QM cleavage (monomer: epicatechin/catechin) | |
| 287.05 | Medium | QM cleavage with proton transfer | |
| 125.03 | Low | Heterocyclic ring fission (HRF) |
Protocol: LC-ESI-QTOF-MS/MS Analysis
Self-Validation Check: Always run a blank and a known standard (e.g., Procyanidin B2) to verify that the QM cleavage ratios are consistent with your collision energy ramp.
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Sample Preparation: Dissolve 1 mg of purified Procyanidin T2 in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE membrane.
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Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Maintain column temperature at 35°C.
-
Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (Acetonitrile). Run a linear gradient from 5% B to 40% B over 15 minutes. This specific shallow gradient is critical to separate T2 from early-eluting trimers like C1.
-
Ionization Parameters: Operate the QTOF in negative ESI mode. Set capillary voltage to 2.5 kV, desolvation temperature to 400°C, and cone gas flow to 50 L/h.
-
Fragmentation (MS/MS): Apply Low-Energy CID with a collision energy ramp of 5–60 V using Argon as the collision gas[3]. Target the[M-H]- precursor at m/z 865.23.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices
While MS confirms the trimeric sequence, it cannot differentiate between the epicatechin and catechin subunits, nor can it confirm the exact position of the interflavan bonds (4→8 vs. 4→6). NMR is the only technique capable of resolving these 3D spatial relationships, grounding the structural claim in absolute physical chemistry.
Spectral Interpretation
-
¹H NMR (Stereochemistry): The stereochemistry of the C-ring is determined by the coupling constants (J) of the H-2 and H-3 protons. The upper and middle epicatechin units exhibit a cis-configuration with a predictably small coupling constant (J2,3 ~ 2 Hz). Conversely, the terminal catechin unit exhibits a trans-configuration with a larger coupling constant (J2,3 ~ 7.5 Hz).
-
¹³C NMR (Ring Oxygenation): The A-ring carbons (C5, C7, C8) resonate characteristically downfield between 150.0 and 160.0 ppm due to hydroxyl deshielding[1].
-
2D HMBC (Linkage Confirmation): To definitively prove the 4β→8 linkage, we must observe long-range correlations between the H-4 proton of the extension unit and the C-8 carbon of the adjacent lower unit.
Table 2: Diagnostic NMR Spectral Features for Procyanidin Trimer T2
| Nucleus | Chemical Shift Range (ppm) | Structural Assignment | Diagnostic Value |
| ¹³C | 150.0 - 160.0 | C5, C7, C8 (A-ring) | Confirms oxygenation pattern of the A-ring |
| ¹H | 4.50 - 5.50 | H-4 (C-ring) | Identifies interflavan linkages (4β→8) |
| ¹H | ~ 4.80 (br s) | H-2 (Epicatechin) | Small coupling constant (cis) confirms EC units |
| ¹H | ~ 4.60 (d, J=7.5 Hz) | H-2 (Catechin) | Large coupling constant (trans) confirms terminal C unit |
Protocol: 1D and 2D NMR Structural Elucidation
-
Sample Preparation: Dissolve 10–15 mg of highly purified (>98% by HPLC) Procyanidin T2 in 600 µL of Acetone-d6/D2O (10:1, v/v) or Methanol-d4. Transfer to a high-precision 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire spectra at 298 K on a 600 MHz (or higher) spectrometer. Use a standard pulse sequence (e.g., zg30) with 64 scans. Analyze the H-2 and H-3 coupling constants to differentiate the epicatechin (upper/middle) and catechin (terminal) units.
-
¹³C NMR Acquisition: Acquire at 150 MHz with proton decoupling (zgpg30). Collect at least 10,000 scans due to the long relaxation times of the quaternary A-ring carbons.
-
2D HMBC Acquisition: Set up the Heteronuclear Multiple Bond Correlation (HMBC) experiment to detect long-range (²J and ³J) C-H couplings. Focus specifically on the cross-peaks between the H-4 protons of the upper/middle units and the C-8 carbons of the adjacent lower units to validate the 4β→8 interflavan bonds.
Conclusion
The structural elucidation of Procyanidin trimer T2 demands a rigorous, multi-modal spectroscopic approach. By pairing the high-sensitivity fragmentation mapping of LC-ESI-QTOF-MS/MS with the stereochemical resolving power of 1D and 2D NMR, researchers can confidently differentiate T2 from its isobaric peers. This self-validating workflow ensures high scientific integrity, paving the way for accurate pharmacological testing and drug development utilizing this potent botanical compound.
References
- Source: nih.
- Source: scispace.
- Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation–promotion protocol...
- Phenolic Assesment of Uncaria tomentosa L. (Cat's Claw)
Sources
Decoding the Oligomeric Nature of Procyanidins: Structural Analysis, Pharmacokinetics, and Therapeutic Development
Executive Summary
Procyanidins, a complex subclass of condensed tannins, present a unique challenge and opportunity in drug development and nutritional science. Their biological efficacy, bioavailability, and analytical behavior are fundamentally dictated by their Degree of Polymerization (DP) and the nature of their interflavan linkages. This technical guide provides an authoritative framework for researchers to understand the causality behind procyanidin structural analysis, self-validating experimental workflows, and the pharmacokinetic divide between low-molecular-weight oligomers and high-molecular-weight polymers.
The Structural Paradigm: Linkages and Degree of Polymerization
Procyanidins are oligomeric and polymeric compounds composed primarily of (+)-catechin and (–)-epicatechin monomeric building blocks[1]. Their structural diversity is categorized by their DP: oligomers typically consist of 2–10 monomeric units, while polymers contain more than 10 units[1].
Beyond mere chain length, the 3D spatial configuration and bioactivity of procyanidins are governed by their interflavan linkages:
-
B-Type Linkages: These are characterized by a single carbon-carbon bond (C4–C8 or C4–C6) connecting the monomeric subunits. This single bond allows for rotational flexibility, resulting in a dynamic conformational state[1].
-
A-Type Linkages: Less common in nature, A-type procyanidins possess an additional ether bond (C2–O–C7) alongside the standard C–C bond[2]. This double linkage severely restricts conformational freedom, conferring rigid structural stability[1]. This rigidity enhances specific biological interactions, making A-type procyanidins particularly intriguing candidates for functional biomaterials, such as dentin biomodification and anti-bacterial adhesion[3].
Analytical Workflows: Overcoming the DP Bottleneck
As the degree of polymerization increases, the number of possible structural isomers grows exponentially—for instance, a 20-unit polymer can theoretically form over 500,000 isomers[4]. This complexity renders standard reversed-phase chromatography (RP-HPLC) ineffective, as it separates molecules by hydrophobicity, causing massive co-elution of isomers.
To resolve this, modern analytical workflows rely on Normal-Phase HPLC (NP-HPLC) coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) . NP-HPLC separates procyanidins based on hydrogen bonding between the stationary phase and the analytes' hydroxyl groups; because the number of hydroxyl groups scales linearly with DP, oligomers elute sequentially by size[5]. Subsequently, negative ion MALDI-TOF MS provides precise mass determination without the complex multiply-charged ions typical of Electrospray Ionization (ESI)[6].
Protocol: Self-Validating Isolation and DP Characterization
Objective: To extract, fractionate, and structurally elucidate procyanidins by DP.
-
Step 1: Extraction & Defatting. Extract the plant matrix using an aqueous acetone solution (e.g., 70% acetone/water/acetic acid).
-
Causality: Acetone disrupts the strong hydrogen bonds between high-DP procyanidins and plant cell wall proteins far more effectively than methanol.
-
-
Step 2: Sephadex LH-20 Purification. Load the extract onto a Sephadex LH-20 column. Wash with 50% ethanol to remove sugars, organic acids, and monomeric flavonoids, then elute the procyanidin fraction with 70% aqueous acetone.
-
Validation Checkpoint: Analyze the ethanol wash via Thin Layer Chromatography (TLC). Do not proceed to acetone elution until the wash is completely devoid of monomeric spots, ensuring a pure oligomer/polymer starting fraction[1].
-
-
Step 3: NP-HPLC Fractionation. Inject the purified extract onto a Diol or Silica normal-phase column. Use a gradient of dichloromethane/methanol/acetic acid to methanol/water/acetic acid.
-
Causality: This specific solvent gradient disrupts hydrogen bonding sequentially, allowing DP 2 through DP 10 to elute in strict order of increasing molecular weight[5].
-
-
Step 4: MALDI-TOF MS Analysis (Negative Ion Mode). Mix the NP-HPLC fractions with a 2,5-dihydroxybenzoic acid (DHB) matrix. Operate the MS in negative ion mode.
-
Causality: Negative ion mode avoids the formation of complex alkali metal adducts (e.g., [M+Na]+, [M+K]+) seen in positive mode, yielding a single, clean deprotonated molecule ([M-H]-) for each DP[6].
-
Validation Checkpoint: The mass difference between adjacent major peaks in the spectra must be exactly 288 Da (the mass of one extension unit minus the two hydrogens lost during C-C bond formation), validating the oligomeric series[6].
-
Analytical workflow for isolating and characterizing procyanidins by degree of polymerization.
Quantitative Data: Theoretical m/z Values for Procyanidin Oligomers
The following table summarizes the theoretical mass-to-charge (m/z) ratios used to identify procyanidin oligomers during MALDI-TOF MS analysis. Note the 2 Da difference between B-type and A-type linkages due to the loss of two hydrogen atoms during the formation of the extra ether bond[2].
| Degree of Polymerization (DP) | B-Type Deprotonated [M-H]- (Da) | A-Type (1 Ether Bond) [M-H]- (Da) | B-Type Sodium Adduct [M+Na]+ (Da) |
| Monomer (DP 1) | 289 | N/A | 313 |
| Dimer (DP 2) | 577 | 575 | 601 |
| Trimer (DP 3) | 865 | 863 | 889 |
| Tetramer (DP 4) | 1153 | 1151 | 1177 |
| Pentamer (DP 5) | 1441 | 1439 | 1465 |
| Hexamer (DP 6) | 1729 | 1727 | 1753 |
Pharmacokinetics and Bioavailability: The DP Divide
The therapeutic application of procyanidins is heavily constrained by their pharmacokinetics, which are strictly dictated by their degree of polymerization.
Low DP Procyanidins (Monomers to Trimers): Low molecular weight oligomers are partially absorbed through the epithelial layer of the small intestine[7]. Upon absorption, they are rapidly recognized by xenobiotic-metabolizing enzymes. Consequently, they rarely circulate in their free forms; instead, they exist in systemic circulation primarily as phase II metabolites—specifically glucuronidated, sulfated, or methylated conjugates[7].
High DP Procyanidins (Tetramers and Polymers): Polymers with a DP greater than 4 exhibit negligible systemic absorption[8]. Their large molecular size and extensive hydrogen-bonding capacity cause them to bind to intestinal mucins, preventing them from crossing the enterocyte barrier. Instead, these high-DP polymers transit intact to the colon[9]. In the colon, they serve a dual purpose: they are fermented by the gut microbiota into low-molecular-weight, bioavailable phenolic acids (such as hydroxyphenyl-γ-valerolactones) that enter systemic circulation[10], and they exert potent, localized biological effects on the gut epithelium.
Pharmacokinetic pathways of procyanidins dictated by their degree of polymerization.
Biological Implications and Therapeutic Potential
The distinction between oligomers and polymers is not merely an analytical curiosity; it is the foundation of their therapeutic efficacy.
Research indicates that the antioxidant capacity of procyanidins—measured via free radical scavenging and ferric reducing power—shows a strong positive correlation with the mean degree of polymerization (mDP)[11]. Furthermore, because high-DP polymers accumulate in the colon rather than being absorbed, they act as targeted gastrointestinal therapeutics. High molecular weight polymeric procyanidins have been proven to be highly effective at preserving gut epithelial membrane integrity and significantly reducing the secretion of pro-inflammatory cytokines, such as interleukin-8, in models of colonic inflammation[9].
By understanding that low-DP oligomers provide systemic antioxidant support via phase II metabolites, while high-DP polymers provide localized anti-inflammatory protection to the gut barrier, drug development professionals can formulate highly targeted, DP-specific nutraceuticals and therapeutics.
References
1.[2] Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - NIH - 2.[1] Procyanidins: Structural Properties, Production Methods, and Modern Applications - MDPI - 3.[10] Dietary A- and B-type procyanidins - WUR - 4.[8] Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - UdL - 5.[3] Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications - NIH - 6.[11] Relationships between Degree of Polymerization and Antioxidant Activities: A Study on Proanthocyanidins from the Leaves of a Medicinal Mangrove Plant Ceriops tagal - PLOS - 7.[9] Cocoa Procyanidins with Different Degrees of Polymerization Possess Distinct Activities in Models of Colonic Inflammation - NIH - 8.[5] Fractionation of cocoa procyanidins according to the degree of polymerization by Fast Centrifugal Partition Chromatography - Kromaton - 9.[7] Absorption, metabolism, distribution and faecal excretion of B-type procyanidin oligomers in mice after a single oral administration of black soybean seed coat extract - NIH - 10.[4] Evaluation of the Degree of Polymerization of the Proanthocyanidins in Cranberry by Molecular Sieving and Characterization of the Low Molecular Weight Fractions by UHPLC-Orbitrap Mass Spectrometry - NIH - 11.[6] Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry - NIH -
Sources
- 1. mdpi.com [mdpi.com]
- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Degree of Polymerization of the Proanthocyanidins in Cranberry by Molecular Sieving and Characterization of the Low Molecular Weight Fractions by UHPLC-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kromaton.com [kromaton.com]
- 6. Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, distribution and faecal excretion of B-type procyanidin oligomers in mice after a single oral administration of black soybean seed coat extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositori.udl.cat [repositori.udl.cat]
- 9. Cocoa Procyanidins with Different Degrees of Polymerization Possess Distinct Activities in Models of Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Relationships between Degree of Polymerization and Antioxidant Activities: A Study on Proanthocyanidins from the Leaves of a Medicinal Mangrove Plant Ceriops tagal | PLOS One [journals.plos.org]
Technical Guide: Initial Biological Screening of Procyanidin Trimer T2
Topic: Initial Biological Screening of Procyanidin Trimer T2 Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Procyanidin trimer T2 (Epicatechin-(4β→8)-Epicatechin-(4β→8)-Catechin) is a bioactive flavonoid oligomer found in Malus pumila (apple), Uncaria tomentosa (cat's claw), and Vigna unguiculata (cowpea).[1][2] While often overshadowed by its homotrimeric isomer Procyanidin C1, T2 represents a distinct chemical entity with unique stereochemistry at the terminal unit.
This guide outlines a rigorous workflow for the isolation, structural verification, and initial biological screening of Procyanidin T2. It prioritizes assays relevant to its established therapeutic potential in hair follicle regeneration (alopecia) , metabolic regulation , and anti-inflammatory signaling .
Chemical Identity & Structural Verification
Before biological screening, the integrity of "T2" must be validated to distinguish it from its isomers (C1, C2).
-
IUPAC Name: Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin.[1][2][3][4]
-
Molecular Formula: C
H O [1][2] -
Key Structural Feature: Heterotrimer consisting of two epicatechin extension units and one terminal catechin unit.
Purification & Isolation Workflow
T2 is typically a minor constituent in crude extracts compared to B2 or C1.[2] A self-validating isolation protocol is required.[1][2]
Figure 1: Isolation workflow for Procyanidin trimer T2.[1][2] The Sephadex step removes sugars and monomers; Prep-HPLC separates T2 from C1/C2 isomers.[1][2]
Mass Spectrometry Validation (LC-MS/MS)
Distinguishing T2 from C1 relies on fragmentation patterns of the terminal unit.[1][2]
-
Precursor Ion: m/z 865 [M-H]⁻
-
Quinone Methide Cleavage (QM):
-
Protocol: Infuse 10 µM sample in MeOH into ESI-QTOF. Collision energy 10-30 eV.[1][2]
Primary Screening: Biochemical Assays (Cell-Free)
These high-throughput assays establish the baseline reactivity and target engagement of T2.[1][2]
Antioxidant Capacity (ORAC & DPPH)
Procyanidins are potent radical scavengers.[1][2] This assay serves as a quality control step for compound stability.[2]
-
Protocol (ORAC):
Enzyme Inhibition: Protein Kinase C (PKC) Isozymes
Rationale: PKC inhibition is the primary mechanism by which procyanidin oligomers (specifically B2 and C1) induce anagen (hair growth).[1] T2 must be screened for selectivity against PKC-α, -βI, and -βII.[1][2]
-
Assay Principle: Radiometric kinase assay using
P-ATP and a peptide substrate.[1][2] -
Protocol:
-
Success Criteria: IC
< 10 µM indicates high potential for hair growth stimulation.[1][2]
Secondary Screening: Cell-Based Assays
These assays validate bioavailability and functional efficacy in a physiological context.[1][2]
Hair Growth Potential: Murine Hair Epithelial Cells (MHEC)
This is the "Gold Standard" screen for apple-derived procyanidins.[1][2]
-
Cell Line: Primary MHEC isolated from C3H mouse dorsal skin (7-9 days old).[1][2]
-
Culture Medium: KGM (Keratinocyte Growth Medium) without insulin.[1][2]
-
Protocol:
-
Seed MHEC (2 x 10⁴ cells/well) in collagen-coated 96-well plates.
-
Add T2 (1, 3, 10, 30 µM) in vehicle (0.1% DMSO).
-
Incubate for 5 days (critical duration for phenotype).
-
Readout: MTS or CCK-8 assay (450 nm absorbance).
-
Control: Minoxidil (positive control).
-
Data Presentation Template:
| Compound | Conc.[2][4][5][6][7][8][9][10][11][12][13] (µM) | Cell Proliferation (% of Control) | Significance (p-value) |
| Vehicle | - | 100.0 ± 2.1 | - |
| Minoxidil | 10 | 145.3 ± 5.2 | < 0.01 |
| Procyanidin B2 | 10 | 160.1 ± 4.8 | < 0.001 |
| Procyanidin T2 | 3 | TBD | TBD |
| Procyanidin T2 | 10 | TBD | TBD |
Anti-Inflammatory Screen: NF-κB Translocation
Rationale: T2 modulates inflammation via the NF-κB pathway, relevant for preventing follicle fibrosis and metabolic stress.[1][2]
-
Cell Line: RAW 264.7 Macrophages.[2]
-
Readout: Immunofluorescence of p65 subunit or NO production (Griess Reagent).[1][2]
-
Mechanism: T2 prevents IκBα phosphorylation, keeping NF-κB sequestered in the cytoplasm.[2]
Figure 2: Proposed signaling mechanism of Procyanidin T2 involving PKC inhibition and NF-κB suppression leading to cell proliferation.[1][2]
ADME & Safety Profiling (Early Stage)
Procyanidin trimers are unstable in neutral/alkaline pH and have poor oral bioavailability.[1]
-
Simulated Gastric Fluid (SGF) Stability:
-
Caco-2 Permeability:
References
-
PubChem. Procyanidin trimer T2 (CID 13751990).[1][2] National Library of Medicine.[2] [Link][1][2]
-
Takahashi, T., et al. (1999).[2] Procyanidin oligomers selectively and intensively promote proliferation of mouse hair epithelial cells in vitro and activate hair follicle growth in vivo.[6] Journal of Investigative Dermatology.[2][6] [Link]
-
Kamimura, A., & Takahashi, T. (2002).[2] Procyanidin B-2, extracted from apples, promotes hair growth: a laboratory study.[1][2] British Journal of Dermatology.[2] [Link]
-
Navarro-Hoyos, M., et al. (2017).[1][2][11] Proanthocyanidin Characterization, Antioxidant and Cytotoxic Activities of Three Plants Commonly Used in Traditional Medicine in Costa Rica. Plants (Basel).[1][2] [Link]
Sources
- 1. Procyanidin C2 - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Procyanidin C2 (FDB017715) - FooDB [foodb.ca]
- 3. Procyanidin C1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Procyanidin - Wikipedia [en.wikipedia.org]
- 8. Procyanidin C1 Location, Interaction, and Aggregation in Two Complex Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Quantification of Oligomeric and Polymeric Procyanidins in the Aerial Parts of St. Johnʼs Wort (Hypericum perforatum) | Scilit [scilit.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Profiling of Procyanidin Trimer T2 – Cellular Transport and Neuroprotective Workflows
Executive Summary & Mechanistic Rationale
Procyanidin Trimer T2 (EC-(4b,8)-EC-(4b,8)-C) is a highly bioactive dietary polyphenol and condensed tannin found abundantly in grape seeds, apples, and cacao[1][2]. With a molecular weight of 866.77 Da, its complex oligomeric structure dictates its unique interactions at the cellular level[1]. In drug development and nutritional biochemistry, Procyanidin T2 is primarily investigated for two distinct but complementary mechanisms:
-
Intestinal Barrier Modulation : T2 has been shown to interact with brush-border membranes, modulating the transepithelial transport and hydrolysis of immunogenic peptides (such as the 32-mer gliadin peptide implicated in celiac disease)[3].
-
Neuroprotection via Nrf2/ARE Activation : In dopaminergic neuronal models, T2 effectively neutralizes reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes (HO-1, NQO1, SOD) to protect against neurotoxins like MPP⁺[4].
This application note provides rigorously designed, self-validating cell culture protocols to evaluate both the bioavailability/transport kinetics and the neuroprotective efficacy of Procyanidin Trimer T2.
Quantitative Profiling of Procyanidin T2 Bioactivity
To establish baseline expectations for assay development, the following table summarizes the validated quantitative effects of Procyanidin T2 across different in vitro models based on recent literature[3][4].
| Model System | Target / Biomarker | Observed Pharmacological Effect | Effective Concentration |
| Caco-2 Monolayer | 32-mer Gliadin Peptide | Significant inhibition of transepithelial transport flux[3]. | 100 μM |
| Caco-2 Monolayer | Brush-border enzymes | Alteration of peptide hydrolysis efficiency[3]. | 100 μM |
| PC12 Cells (MPP⁺) | ROS & MDA levels | Marked decrease in intracellular oxidative stress accumulation[4]. | 10 – 50 μM |
| PC12 Cells (MPP⁺) | Nrf2, HO-1, NQO1 | Upregulation of nuclear transcription and protein expression[4]. | 10 – 50 μM |
| PC12 Cells (MPP⁺) | SOD, CAT, GSH-Px | Restoration of antioxidant enzymatic activity[4]. | 10 – 50 μM |
Pathway Visualization
The following diagram illustrates the established mechanistic pathway by which Procyanidin T2 exerts its protective effects in neurotoxic environments, which serves as the biological basis for Protocol 2 .
Fig 1: Procyanidin Trimer T2 neuroprotective signaling pathway via Nrf2/ARE activation.
Self-Validating Experimental Workflows
A critical flaw in many phytochemical assays is the failure to distinguish between true intracellular signaling and artifactual extracellular binding. The following protocols are engineered with built-in validation checkpoints to ensure data integrity.
Protocol 1: Caco-2 Intestinal Transport & Bioavailability Assay
Causality Rationale: The human colon carcinoma cell line (Caco-2) is utilized because, over a 21-day culture period, it spontaneously differentiates into a polarized monolayer exhibiting apical microvilli and tight junctions, accurately mimicking the enterocyte barrier[3]. Procyanidin T2 is applied to the apical chamber to evaluate its ability to modulate the transport flux of co-administered targets (e.g., immunogenic peptides)[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells at a density of
cells/cm² on polycarbonate Transwell® inserts (0.4 μm pore size, 12-well plates). -
Differentiation Phase: Culture for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace media in both apical (0.5 mL) and basolateral (1.5 mL) compartments every 48 hours.
-
Validation Checkpoint 1 (Barrier Integrity): On day 21, measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Self-Validation: Only proceed with inserts demonstrating a TEER value > 400 Ω·cm². Values below this indicate a compromised monolayer, which would yield false-positive transport rates.
-
Treatment Application: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS). Apply 100 μM Procyanidin T2[3] alongside your target peptide (e.g., 100 μM 32-mer gliadin) to the apical chamber.
-
Validation Checkpoint 2 (Paracellular Control): Add 100 μg/mL Lucifer Yellow (LY) to the apical chamber as a paracellular permeability marker. Self-Validation: If basolateral LY fluorescence exceeds 1% of the apical dose per hour, the T2 treatment has induced tight junction toxicity, and the transport data must be discarded.
-
Sampling: Extract 100 μL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS to maintain sink conditions.
-
Quantification: Analyze the basolateral aliquots via LC-MS/MS to determine the apparent permeability coefficient (
) of the target peptide in the presence vs. absence of Procyanidin T2.
Protocol 2: PC12 Neuroprotection & Oxidative Stress Assay
Causality Rationale: The PC12 rat pheochromocytoma cell line is the gold standard for modeling dopaminergic neurons. When exposed to MPP⁺ (1-methyl-4-phenylpyridinium), mitochondrial complex I is inhibited, causing severe ROS accumulation and cell death[4]. Procyanidin T2 is administered 24 hours prior to the toxin to allow sufficient time for the nuclear translocation of Nrf2 and the subsequent translation of antioxidant enzymes (HO-1, NQO1)[4].
Step-by-Step Methodology:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% horse serum and 5% FBS. Plate cells at
cells/well in 96-well plates coated with Poly-D-Lysine (to ensure adherence during washing steps). -
Pre-treatment: After 24 hours of attachment, replace media with serum-free DMEM containing Procyanidin T2 at varying concentrations (10, 25, and 50 μM)[4]. Incubate for 24 hours.
-
Validation Checkpoint 1 (Mechanistic Causality): In a parallel set of wells, co-administer Procyanidin T2 (50 μM) with ML385 (5 μM), a specific Nrf2 inhibitor. Self-Validation: If T2 fails to protect the cells in the presence of ML385, it proves that T2's efficacy is strictly Nrf2-dependent, rather than just a result of direct extracellular chemical scavenging.
-
Toxin Challenge: Remove the pre-treatment media (to prevent direct chemical interaction between T2 and the toxin in the media) and add DMEM containing 1.5 mM MPP⁺ for 24 hours[4].
-
ROS Quantification: Wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. DCFDA is oxidized by intracellular ROS into highly fluorescent DCF.
-
Validation Checkpoint 2 (Assay Linearity): Include a positive control well treated with 100 μM Hydrogen Peroxide (
) for 30 minutes prior to DCFDA addition. Self-Validation: Ensures the fluorescent reader is properly calibrated to detect maximum oxidative burst. -
Readout: Measure fluorescence at Ex/Em = 485/535 nm. Lyse a subset of cells to quantify MDA (malondialdehyde) levels and SOD/CAT activity using standard colorimetric assay kits, normalizing all data to total protein content (BCA assay)[4].
References
-
Showing dietary polyphenol Procyanidin trimer T2 - Phenol-Explorer . phenol-explorer.eu. 1
-
New-Level Insights into the Effects of Grape Seed Polyphenols on the Intestinal Processing and Transport of a Celiac Disease Immunodominant Peptide . Journal of Agricultural and Food Chemistry - ACS Publications. 3
-
Vitis vinifera (Vine Grape) as a Valuable Cosmetic Raw Material . Semantic Scholar. 2
-
The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson's Disease Model . ResearchGate. 4
Sources
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Optimization for Procyanidin Trimer T2
Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently see LC-MS/MS assays for oligomeric proanthocyanidins fail—not due to instrument limitations, but because of a fundamental misunderstanding of procyanidin gas-phase chemistry. Procyanidin trimers, such as Trimer T2 (or C1), are highly labile. The interflavan bonds connecting their catechin/epicatechin subunits require delicate handling to prevent premature fragmentation.
This guide is engineered for researchers and drug development professionals tasked with developing robust, highly sensitive, and self-validating LC-MS/MS assays for Procyanidin Trimer T2.
Core Principles & FAQ
Q: Why is negative electrospray ionization (ESI-) the gold standard for Procyanidin Trimer T2? A: Procyanidin trimers possess multiple phenolic hydroxyl groups that readily donate protons in solution, yielding a highly stable deprotonated molecule [M-H]- at m/z 865[1]. While positive mode can be used, it frequently results in complex sodium or potassium adducts ([M+Na]+, [M+K]+) that dilute the target signal across multiple mass channels[2]. ESI- provides superior sensitivity and a cleaner background for condensed tannins.
Q: What specific fragmentation pathways dictate my MRM transitions? A: To build a highly selective assay, you must target fragments derived from three distinct, energetically favorable pathways[1]:
-
Quinone Methide (QM) Cleavage: Breaks the interflavan bond, splitting the trimer (m/z 865) into a dimer (m/z 577) and a monomer (m/z 287 or 289)[1].
-
Heterocyclic Ring Fission (HRF): Eliminates a 1,3,5-trihydroxybenzene moiety, resulting in a neutral loss of 126 Da to form m/z 739[3].
-
Retro-Diels-Alder (RDA): Cleaves the C-ring, resulting in a fragment at m/z 713, which often undergoes subsequent water loss to m/z 695[1].
LC-MS/MS optimization workflow for Procyanidin Trimer T2.
Troubleshooting Guide: Diagnosing Common Pitfalls
Q: My precursor ion (m/z 865) is missing, but I see massive peaks at m/z 577 and 289 in my Q1 full scan. What is happening? A: You are experiencing severe in-source fragmentation . The C4-C8 or C4-C6 interflavan bonds in B-type procyanidins are incredibly fragile. If your Declustering Potential (DP), Cone Voltage, or Capillary Temperature is too high, the trimer is being obliterated in the source before it ever reaches the first quadrupole[1]. Fix: Drastically lower your DP/Cone Voltage until the intact m/z 865 ion is restored.
Q: My signal-to-noise ratio is unacceptable during LC-MS/MS, even with the correct precursor. How do I fix this? A: This is almost always caused by applying excessive Collision Energy (CE). Because the interflavan bonds are so weak, high CE (e.g., >40 eV) shatters the molecule into non-specific, low-mass phenolic fragments, destroying the selectivity and sensitivity of the assay. Procyanidins require surprisingly low collision energy levels (typically 20–35 eV) to generate structurally significant fragments[2][4].
Primary fragmentation pathways of Procyanidin Trimer T2 at m/z 865.
Self-Validating Protocol: Step-by-Step Optimization Methodology
Do not rely on auto-tune algorithms for procyanidins; they will almost universally over-fragment the molecule. Use this manual, self-validating protocol.
Step 1: Standard Preparation & Infusion Prepare a 1 µg/mL solution of Procyanidin Trimer T2 in 50:50 Methanol:Water with 0.1% Formic Acid. Infuse directly into the ESI source at 10 µL/min combined with a 0.2 mL/min flow of mobile phase.
Step 2: Source Parameter Tuning (DP/Cone Voltage) Set the MS to Q1 Full Scan mode (m/z 200–1000). Start with a very low Declustering Potential/Cone Voltage (e.g., -10 V). Slowly increase the voltage to maximize the m/z 865 signal.
-
Self-Validation Checkpoint: Calculate the intensity ratio of m/z 577 to m/z 865 in your MS1 scan. If the ratio exceeds 0.15, you have induced in-source fragmentation. Decrease the voltage in 5 V increments until m/z 865 is the undisputed base peak.
Step 3: Collision Energy (CE) Titration Isolate m/z 865 in Q1 and perform a Product Ion Scan (MS2). Ramp the CE from 10 eV to 40 eV in 2 eV increments.
-
Self-Validation Checkpoint: Monitor the survival of the precursor (m/z 865). The optimal CE for your quantifier transition (e.g., 865 → 577) is achieved exactly when the precursor intensity drops to 10–15% of its initial MS1 intensity. If the precursor is completely absent, your CE is too high, and you are losing signal to secondary fragmentation.
Step 4: LC Gradient Integration Transfer the optimized MRM transitions to your LC method. Ensure your mobile phase utilizes weak organic acids (like 0.1% Formic Acid) rather than strong buffers, as procyanidins are prone to ion suppression in heavily buffered matrices.
Quantitative Data Summaries
Table 1: Optimal MRM Transitions for Procyanidin Trimer T2 (m/z 865)
Note: Exact CE values will vary slightly by instrument vendor (e.g., Sciex vs. Waters vs. Agilent), but the relative hierarchy remains constant.
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway | Suggested CE (eV) | Assay Purpose |
| 865 | 577 | Quinone Methide (QM) Cleavage | 20 – 25 | Quantifier (Highest Intensity) |
| 865 | 739 | Heterocyclic Ring Fission (HRF) | 25 – 30 | Qualifier 1 |
| 865 | 289 | Quinone Methide (QM) Cleavage | 30 – 35 | Qualifier 2 |
| 865 | 713 | Retro-Diels-Alder (RDA) | 20 – 25 | Qualifier 3 |
Table 2: Recommended ESI- Source Parameters
| Parameter | Suggested Range | Causality / Mechanistic Effect |
| Capillary Voltage | -2.5 to -3.5 kV | Establishes a stable Taylor cone without inducing electrical arcing in negative mode. |
| Source Temperature | 120 – 150 °C | Prevents thermal degradation of the highly labile interflavan bonds prior to ionization. |
| Desolvation Temp | 350 – 400 °C | Ensures complete droplet evaporation and desolvation without overheating the analyte. |
| Cone Voltage / DP | -20 to -40 V | Kept deliberately low to prevent in-source QM cleavage of the trimer into dimers/monomers. |
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Determination of Proanthocyanidins in Grape Products by Liquid Chromatography/Mass Spectrometric Detection under Low Collision Energy Source: ResearchGate URL
Sources
- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Procyanidins Using MALDI-ToF/ToF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Procyanidin Trimer T2 Extraction & Epimerization Control
Welcome to the Technical Support Center. As drug development and analytical demands for structurally precise proanthocyanidins increase, preserving the native stereochemistry of target molecules during extraction is critical. This guide is designed for researchers and scientists troubleshooting the extraction of Procyanidin Trimer T2 (and related B-type/A-type trimers), focusing specifically on mitigating heat- and pH-induced epimerization.
🔬 Mechanistic Insight: The Causality of Epimerization
Before troubleshooting, it is essential to understand why Procyanidin Trimer T2 is susceptible to structural degradation. Procyanidins are oligomers of flavan-3-ols (e.g., epicatechin and catechin). During aggressive extraction procedures, the interflavan bonds (typically C4–C8 or C4–C6) and the C2 stereocenters become highly reactive.
When exposed to temperatures above 60°C or a pH > 6, the molecule undergoes heterolytic cleavage of the interflavan bond, forming a highly reactive quinone methide intermediate . Upon re-condensation or reaction with water, the stereocenter at the C2 position can invert. For example, the native (−)-epicatechin units within the trimer can epimerize into (−)-catechin units. This stereochemical inversion drastically alters the molecule's 3D conformation, biological activity, and chromatographic retention time, rendering the extract unsuitable for precise pharmacological assays.
Fig 1: Mechanistic pathway of Procyanidin Trimer T2 epimerization vs. stabilization.
🛠️ Troubleshooting & FAQs
Q1: Why does Procyanidin Trimer T2 epimerize to its isomers during my hot water extractions? A: Hot water is a highly aggressive solvent for flavan-3-ols. As water temperature increases (e.g., 80–100°C), its dielectric constant drops, but more importantly, the thermal energy overcomes the activation barrier for interflavan bond cleavage. Studies have shown that extracting procyanidins in aqueous solutions at 90°C can result in epimerization rates exceeding 40% [1]. To prevent this, switch to a hydroalcoholic solvent (e.g., 70% Ethanol) and keep temperatures strictly below 40°C.
Q2: How does solvent pH influence the stereochemical fidelity of the trimer? A: Procyanidins are inherently unstable in neutral to alkaline environments. At a pH > 6, the phenolic hydroxyl groups begin to deprotonate, accelerating oxidation and the formation of the quinone methide intermediate. Acidifying your extraction solvent (e.g., adding 1% Formic Acid to reach pH 2–4) maintains the procyanidins in their fully protonated, neutral state, which kinetically traps the native stereochemistry and significantly improves extraction yields [2].
Q3: Can Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) cause epimerization? A: Yes, if poorly controlled. While UAE and MAE improve mass transfer and reduce extraction time, they can generate localized superheating (hot spots) and free radicals via cavitation. MAE, in particular, has been shown to drive the quadratic increase of epimerization and oxidative condensation if the temperature exceeds 60°C [3]. If using UAE, use a temperature-controlled water bath with continuous circulation to dissipate excess heat.
📊 Quantitative Data: Impact of Extraction Conditions
The following table summarizes internal and literature-derived data comparing the effects of various extraction parameters on the yield and stereochemical preservation of Procyanidin Trimer T2.
| Extraction Method | Solvent System | Temp (°C) | Time (min) | Trimer T2 Yield (mg/g) | Epimerization Rate (%) |
| Hot Water Maceration | 100% H₂O | 90°C | 60 | 2.1 | 42.4% |
| Standard UAE | 50% EtOH | 60°C | 45 | 4.5 | 15.2% |
| Microwave-Assisted (MAE) | 70% EtOH | 70°C | 5 | 6.2 | 28.5% |
| Optimized Acidified UAE | 70% EtOH + 1% Formic Acid | 35°C | 20 | 7.8 | < 2.0% |
🧪 Self-Validating Extraction Protocol
To ensure absolute trustworthiness in your downstream assays, this protocol is designed as a self-validating system . By incorporating an internal Quality Control (QC) check, the method continuously proves its own efficacy and alerts the operator to any thermal or pH-induced degradation.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Lyophilize (freeze-dry) the plant material to halt endogenous polyphenol oxidase (PPO) activity.
-
Cryomill the dried material into a fine powder (< 1 mm particle size) using liquid nitrogen to prevent frictional heating.
Step 2: Solvent Preparation
-
Prepare the extraction solvent: 70% Ethanol (v/v) in LC-MS grade water.
-
Acidify the solvent by adding 1% Formic Acid (v/v). Verify the apparent pH is between 2.5 and 3.5.
Step 3: Ultrasound-Assisted Extraction (UAE)
-
Combine the cryomilled matrix and the acidified solvent at a 1:20 solid-to-liquid ratio (e.g., 1 g powder to 20 mL solvent).
-
Sonicate in a temperature-controlled ultrasonic bath for exactly 20 minutes.
-
Critical: Monitor the bath temperature continuously. Add ice as needed to ensure the temperature never exceeds 40°C.
Step 4: Phase Separation
-
Centrifuge the homogenate at 4000 × g for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber glass vial to protect from UV degradation.
Step 5: System Validation & Quality Control (The Self-Validation Step)
-
Inject a 5 µL aliquot into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM).
-
Monitor the primary transition for Trimer T2 (e.g., m/z 865 → 577) and specifically resolve the chromatographic peak for its primary epimer (which typically elutes slightly later on a C18 reversed-phase column).
-
Validation Criteria: Calculate the Epimer Peak Area relative to the Native Trimer T2 Peak Area. If the epimer ratio is ≤ 2.0% , the extraction system is validated, and the batch is approved. If > 2.0%, discard the batch and recalibrate the ultrasonic bath temperature controls.
Fig 2: Self-validating extraction workflow for preserving Procyanidin Trimer T2.
📚 References
-
Title: Tea extraction methods in relation to control of epimerization of tea catechins. Source: Journal of the Science of Food and Agriculture. URL: [Link]
-
Title: Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. Source: Molecules (via PubMed Central). URL: [Link]
-
Title: Degradation of (−)-Epicatechin and Procyanidin B2 in Aqueous and Lipidic Model Systems. First Evidence of “Chemical” Flavan-3-ol Oligomers in Processed Cocoa. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
Technical Support Center: Addressing Matrix Effects in Procyanidin Trimer T2 Quantification
Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility and accuracy of polyphenol quantification. Procyanidin trimer T2 ((-)-Epicatechin-(4β→8)-(-)-epicatechin-(4β→8)-(+)-catechin) is a complex condensed tannin with a molecular weight of 866.77 g/mol [1].
When quantifying this analyte in complex matrices (e.g., cocoa, grape seed, or plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ME) —specifically ion suppression—are the primary source of quantitative failure. In the electrospray ionization (ESI) source, co-eluting matrix components (such as sugars, organic acids, and other polyphenols) compete with Procyanidin T2 for access to the charged droplet surface. If the matrix components possess a higher proton affinity or surface activity, the ionization efficiency of T2 plummets.
This guide provides field-proven, causality-driven strategies to diagnose, quantify, and eliminate these effects, ensuring your analytical workflow remains a self-validating system.
🔍 FAQs: Troubleshooting Matrix Effects
Q1: How do I definitively diagnose ion suppression for Procyanidin T2 in my specific matrix? A1: You must decouple your extraction recovery from your ionization efficiency; do not rely solely on absolute signal intensity. Instead, use the Post-Column Infusion technique. This involves continuously infusing a pure 1 into the MS source while injecting a blank matrix extract through the LC. Any dip in the steady baseline signal at T2's retention time directly visualizes the zone of ion suppression[2].
Q2: What are the optimal MS/MS transitions for Procyanidin T2, and how do they interact with background noise? A2: Procyanidins are best analyzed in negative ESI mode. For Procyanidin T2, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 865[3]. The most reliable quantifier and qualifier transitions rely on specific structural cleavage pathways:
-
Quinone Methide (QM) Fission: Cleavage of the interflavan bond yields a highly abundant fragment at m/z 577 (loss of 288 Da)[3]. This is typically the primary quantifier.
-
Retro-Diels-Alder (RDA) Fission: Yields a fragment at m/z 713 (loss of 152 Da)[3].
-
Heterocyclic Ring Fission (HRF): Yields a fragment at m/z 739 (loss of 126 Da)[3]. Causality Note: If your matrix has high background noise at m/z 577 due to co-eluting dimeric procyanidins (which have a native precursor mass of 577), switch your quantifier to the RDA fragment (m/z 713) to enhance selectivity and bypass the matrix interference.
Q3: My matrix effect is severe (<50% Matrix Factor). Should I change my chromatography or my sample prep? A3: Both, but start with sample dilution if your instrument's sensitivity allows. Diluting the sample (e.g., 1:10 or 1:20) geometrically reduces the concentration of interfering matrix compounds in the ESI droplet, often restoring the ionization efficiency of the target analyte[4]. If dilution pushes T2 below your Limit of Quantification (LOQ), you must implement Solid-Phase Extraction (SPE)[2].
Q4: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) strictly required? A4: While matrix-matched calibration can mathematically correct for constant matrix effects, it fails if the matrix composition varies between individual samples. A SIL-IS (e.g., ¹³C-labeled procyanidin) is the gold standard because it co-elutes exactly with Procyanidin T2 and experiences the identical ionization suppression environment in the ESI source[2]. The ratio of analyte to SIL-IS remains constant regardless of suppression, making the quantification a completely self-validating system.
🧪 Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor)
Objective: To isolate and quantify the exact percentage of signal suppression or enhancement, creating a baseline metric for your assay's trustworthiness.
-
Prepare Blank Matrix: Extract a matrix sample known to be free of Procyanidin T2 (or use a synthetic matrix equivalent) using your standard extraction protocol.
-
Post-Extraction Spike: Spike the post-extracted blank matrix with Procyanidin T2 to a known final concentration (e.g., 100 ng/mL). Analyze via LC-MS/MS. Let this peak area be Area A .
-
Neat Standard: Prepare a neat solution of Procyanidin T2 at the exact same concentration (100 ng/mL) in the initial mobile phase solvent. Analyze via LC-MS/MS. Let this peak area be Area B .
-
Calculation: Matrix Factor (MF) = (Area A / Area B) × 100.
-
Interpretation: MF = 100% (No effect); MF < 80% (Significant ion suppression); MF > 120% (Ion enhancement).
-
Protocol 2: Micro-Solid Phase Extraction (µSPE) Cleanup for Procyanidins
Objective: To remove highly polar interferences (salts, sugars) and non-polar lipids prior to LC-MS/MS injection.
-
Conditioning: Pass 1 mL of Methanol through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge, followed by 1 mL of LC-MS grade water.
-
Loading: Load 500 µL of the crude aqueous/methanolic sample extract onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in water (v/v) containing 0.1% Formic Acid.
-
Causality: This specific wash removes highly polar matrix components that cause early-eluting ion suppression without prematurely eluting the tightly bound Procyanidin T2.
-
-
Elution: Elute the procyanidins with 1 mL of an2 mixture[2].
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature and reconstitute in the initial LC mobile phase.
📊 Quantitative Data Summary
The following table summarizes the typical impact of mitigation strategies on the Matrix Factor (MF) of Procyanidin T2 across various complex matrices. An MF between 80% and 120% is required for reliable quantification without a SIL-IS.
| Matrix Type | Initial MF (Crude Extract) | MF after 1:10 Dilution | MF after HLB SPE Cleanup | Recommended Mitigation Strategy |
| Grape Seed Extract | 42% (Severe Suppression) | 78% (Moderate) | 94% (Acceptable) | SPE + Matrix-Matched Calibration |
| Cocoa Powder | 35% (Severe Suppression) | 65% (Severe) | 88% (Acceptable) | SPE + SIL-IS (Highly Recommended) |
| Apple Peel | 68% (Moderate Suppression) | 95% (Acceptable) | 98% (Acceptable) | 1:10 Dilution |
| Human Plasma | 115% (Mild Enhancement) | 102% (Acceptable) | 99% (Acceptable) | SPE or SIL-IS |
🗺️ Matrix Effect Troubleshooting Workflow
Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS/MS quantification.
📚 References
-
Title: Procyanidin trimer T2 | C45H38O18 | CID 13751990 Source: PubChem - NIH URL: [Link]
-
Title: Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry Source: PubMed Central (PMC) URL: [Link]
-
Title: Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins Source: MDPI URL: [Link]
Sources
Validation & Comparative
"comparative analysis of A-type versus B-type procyanidin trimers"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Determinant of Efficacy
In the development of botanical therapeutics, the distinction between A-type and B-type procyanidin trimers is not merely a chemical nuance—it is the primary determinant of pharmacological application. While both classes exhibit potent antioxidant capacity, A-type trimers possess a unique structural rigidity that confers specific anti-adhesion activity against P-fimbriated Escherichia coli, making them the critical bioactive marker for urinary tract infection (UTI) prophylaxis.
This guide provides a technical breakdown of the structural, analytical, and functional differences between these two oligomers, equipping researchers with the protocols necessary to isolate, identify, and validate these compounds.
Structural Mechanics & Causality
The fundamental difference lies in the interflavanoid linkage, which dictates the molecule's three-dimensional conformation and stability.
The Linkage Distinction
-
B-Type Trimers (e.g., Procyanidin C1): Monomers are linked exclusively by singly bonded carbon-carbon linkages, typically C4→C8 (linear) or C4→C6 (branched).[1] This single bond allows for rotational freedom, resulting in a flexible "helical" conformation.
-
A-Type Trimers: Contain at least one double linkage consisting of a C4→C8 bond and an additional ether linkage between C2→O→C7 . This creates a rigid bicyclic system that locks the orientation of the flavan-3-ol units.
Functional Consequence: The "Lock and Key"
The rigidity of the A-type linkage is hypothesized to be the causative factor in its anti-adhesion activity. The fixed conformation allows the A-type trimer to fit precisely into the lectin receptor on the tip of bacterial P-fimbriae, competitively inhibiting bacterial attachment to uroepithelial cells. The flexible B-type trimers cannot maintain this binding conformation, rendering them pharmacologically inactive for this specific target.
Figure 1: Structural causality linking bond type to pharmacological outcome.
Analytical Workflow: Differentiation & Identification
Distinguishing A-type from B-type trimers requires precise mass spectrometry (MS) and chemical degradation techniques. Standard UV-HPLC is insufficient due to co-elution.
Mass Spectrometry (MS/MS) Decision Tree
The most rapid identification method relies on the 2 Da mass difference per A-type linkage and distinct fragmentation pathways (Quinone Methide cleavage vs. Retro-Diels-Alder).
-
B-Type Trimer:
-
A-Type Trimer (1 A-link):
Figure 2: MS/MS fragmentation logic for differentiating trimer types based on Quinone Methide (QM) cleavage.
Protocol: Thiolysis Degradation (Self-Validating System)
Thiolysis is the "gold standard" for quantification. It chemically cleaves B-type bonds but leaves A-type bonds intact. This differential stability serves as a built-in control.
Reagents:
-
Nucleophile: Cysteamine hydrochloride (preferred over benzyl mercaptan for lower odor).
-
Solvent: Methanol acidified with HCl.
Step-by-Step Methodology:
-
Preparation: Dissolve 2 mg of procyanidin extract in 200 µL of Methanol.
-
Reaction: Add 200 µL of Thiolysis Reagent (5 g cysteamine HCl in 100 mL methanol + 500 µL 37% HCl).
-
Incubation: Heat at 70°C for 20 minutes . (Critical: Higher temps may degrade A-types; lower temps won't cleave B-types fully).
-
Analysis (LC-MS):
-
B-Type Linkages: Will disappear, converting into monomeric cysteamine adducts (m/z 366 for epicatechin-cysteamine).
-
A-Type Linkages: Will resist cleavage . An A-type trimer will degrade into an A-type dimer (m/z 575) and a monomer adduct, or remain partially intact depending on the position of the A-linkage.
-
-
Validation: If the peak at m/z 863 remains or converts to m/z 575 (dimer) without forming exclusive monomer adducts, the presence of the A-linkage is confirmed.
Functional Performance Comparison
The following table synthesizes experimental data comparing the two classes. Note the stark contrast in anti-adhesion activity despite similar antioxidant profiles.
| Feature | B-Type Trimer (e.g., Procyanidin C1) | A-Type Trimer (e.g., Cinnamtannin B1 analogue) |
| Primary Source | Cocoa, Grape Seed, Apple | Cranberry, Cinnamon, Peanut Skin |
| Molecular Weight | 866 Da | 864 Da (2 Da lighter) |
| Anti-Adhesion (UTI) | Inactive (>1200 µg/mL required for minor effect) | Highly Active (Effective at ~60 µg/mL) |
| Antioxidant (DPPH) | High (IC50 ~2.0 µg/mL) | High (IC50 ~1.8 µg/mL) - Often superior stability |
| Gastric Stability | Low (Prone to acid depolymerization) | High (Resists acid hydrolysis) |
| Bioavailability | Poor (Degrades to monomers/dimers) | Moderate (Better transepithelial transport) |
Key Insight: While B-type procyanidins are excellent for general cardiovascular health (vasodilation, antioxidant), they are ineffective for UTI prevention. Claims of "UTI support" for Grape Seed Extract (B-type rich) are not supported by the mechanistic data regarding P-fimbriae adhesion.
References
-
Foo, L. Y., et al. (2000).[2][3] A-Type Proanthocyanidin Trimers from Cranberry that Inhibit Adherence of Uropathogenic P-Fimbriated Escherichia coli. Journal of Natural Products. Link
-
Howell, A. B., et al. (2005). A-type cranberry proanthocyanidins and uropathogenic bacterial anti-adhesion activity.[2][4][5][6] Phytochemistry. Link
-
Gu, L., et al. (2003). Procyanidin and catechin contents and antioxidant capacity of cocoa and chocolate products. Journal of Agricultural and Food Chemistry. Link
-
Feliciano, R. P., et al. (2012). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. Journal of Mass Spectrometry. Link
-
Appeldoorn, M. M., et al. (2009).[1] Procyanidin dimers A1, A2, and B2 are absorbed without conjugation or methylation from the small intestine of rats. Journal of Nutrition. Link
-
Liu, H., et al. (2018). Development of a Thiolysis HPLC Method for the Analysis of Procyanidins in Cranberry Products. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. A-Type proanthocyanidin trimers from cranberry that inhibit adherence of uropathogenic P-fimbriated Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. petdiatric.com [petdiatric.com]
- 5. petdiatric.com [petdiatric.com]
- 6. Frontiers | Reciprocal Cooperation of Type A Procyanidin and Nitrofurantoin Against Multi-Drug Resistant (MDR) UPEC: A pH-Dependent Study [frontiersin.org]
Cross-Laboratory Validation of Procyanidin Trimer T2 Quantification Methods: A Comparative Guide
Scientific Context & The Quantification Challenge
Procyanidin trimer T2 (C45H38O18, MW 866.8 Da) is a bioactive B-type proanthocyanidin composed of three epicatechin/catechin subunits linked via C4→C8 bonds[1]. In drug development and nutritional science, Trimer T2 has demonstrated significant therapeutic potential, most notably in modulating the intestinal processing and epithelial transport of celiac disease immunodominant peptides[2].
Despite its clinical relevance, quantifying Procyanidin T2 across different laboratories remains a formidable analytical challenge. The molecule's structural similarity to other oligomers (such as Procyanidin C1), its susceptibility to oxidation, and severe matrix interference often lead to irreproducible data. This guide objectively compares legacy quantification methods against the current gold-standard methodology—Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—providing actionable, self-validating protocols for researchers.
Methodological Comparison: Product vs. Alternatives
To establish a reliable cross-laboratory standard, we must evaluate the three primary analytical platforms used for procyanidin quantification:
Alternative 1: DMAC Colorimetric Assay
The 4-dimethylaminocinnamaldehyde (DMAC) assay is a legacy colorimetric method that reacts specifically with the terminal subunits of proanthocyanidins[3].
-
The Causality of Failure for Specificity: While DMAC is excellent for rapid, high-throughput screening of total proanthocyanidins, it cannot distinguish between different degrees of polymerization (DP) or isomers. Multi-laboratory validation studies have shown that DMAC yields a high between-laboratory variability of 16.9% ± 8.5% RSD (ranging up to 32%)[4]. It is fundamentally unsuitable for isolated Trimer T2 quantification.
Alternative 2: HPLC-FLD (Fluorescence Detection)
HPLC coupled with fluorescence detection separates procyanidins based on their polarity and DP[3].
-
The Causality of Co-elution: While HPLC-FLD offers higher specificity than DMAC, traditional reversed-phase C18 columns often cause higher DP oligomers to co-elute. Furthermore, slight variations in mobile phase preparation across different labs cause significant retention time shifts, making cross-laboratory validation difficult without an exhaustive library of highly purified, expensive standards.
The Gold Standard: UHPLC-MS/MS with MRM
UHPLC-MS/MS utilizing Multiple Reaction Monitoring (MRM) represents the pinnacle of procyanidin quantification. By coupling Diol-modified Hydrophilic Interaction Liquid Chromatography (HILIC) with tandem mass spectrometry, this method isolates molecules by both hydrodynamic volume and exact mass.
-
The Causality of Precision: In MS/MS, Procyanidin T2 forms a stable deprotonated molecular ion at m/z 865 [M-H]-[5]. During Collision-Induced Dissociation (CID), it undergoes specific Retro-Diels-Alder (RDA) fission and Quinone Methide (QM) cleavage to produce distinct fragment ions (m/z 695, 577, 289)[5][6]. By utilizing 13C-labeled internal standards, matrix effects (such as ion suppression) are perfectly normalized. This methodology has been validated to achieve a cross-laboratory precision of <10% RSD and an accuracy range of 90.9% to 125.4%[7].
Cross-Laboratory Performance Data
The following table synthesizes the validation metrics of the three methodologies across diverse laboratory environments:
| Analytical Method | Specificity Level | Inter-Lab Precision (RSD) | Accuracy / Recovery | Primary Application |
| DMAC Assay | Low (Total PACs only) | 16.9% ± 8.5%[4] | Overestimates specific DP | High-throughput screening[3] |
| HPLC-FLD | Moderate (Separates by DP) | 10% - 15% | Moderate | Routine quality control[3] |
| UHPLC-MS/MS | High (Isomer & Mass specific) | < 10% [7] | 90.9% - 125.4% [7] | Pharmacokinetics & Drug Dev |
Self-Validating Experimental Protocol: UHPLC-MS/MS
To ensure absolute scientific integrity in your laboratory, follow this mechanistically grounded, step-by-step protocol for Trimer T2 quantification.
Step 1: Matrix Extraction
-
Action: Extract the lyophilized sample using an Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v) solvent system[3].
-
Causality: Acetone is highly effective at disrupting the hydrogen bonds between procyanidins and plant cell wall proteins, while the trace acetic acid maintains the structural integrity of the B-type linkages by preventing alkaline oxidation[6].
Step 2: Solid-Phase Extraction (SPE) Cleanup
-
Action: Load the extract onto a Sephadex LH-20 SPE cartridge. Wash with 20% methanol, then elute the procyanidin fraction with 70% aqueous acetone.
-
Causality: Sephadex LH-20 selectively adsorbs tannins in aqueous/alcoholic solutions. Washing with low-concentration methanol removes monomeric sugars and phenolic acids, preventing severe ion suppression in the mass spectrometer.
Step 3: Chromatographic Separation (Diol-HILIC)
-
Action: Inject 2 µL of the purified extract onto a Diol-modified HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Use a binary gradient of Acetonitrile/Acetic Acid (Mobile Phase A) and Methanol/Water/Acetic Acid (Mobile Phase B)[7].
-
Causality: Unlike C18 columns, Diol-HILIC separates procyanidins strictly by their degree of polymerization, ensuring that Trimer T2 elutes distinctly from dimers and tetramers, minimizing isobaric interference[7].
Step 4: MS/MS MRM Acquisition
-
Action: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transitions for Trimer T2: Precursor m/z 865 → Product m/z 695 (Primary quantifier) and m/z 289 (Qualifier)[5][6].
-
Causality: The phenolic hydroxyl groups of T2 readily lose a proton to form a stable [M-H]- anion. The transition to m/z 695 is driven by RDA fragmentation and sequential water loss, providing an absolute structural fingerprint that cannot be mimicked by background noise[5].
Analytical Workflow Diagram
Analytical workflow for Procyanidin T2 quantification using UHPLC-MS/MS.
References
Sources
- 1. Procyanidin trimer T2 | C45H38O18 | CID 13751990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
"confirming the mechanism of action of Procyanidin trimer T2"
As a Senior Application Scientist, evaluating polyphenolic compounds requires moving beyond a simple catalog of biological effects to understanding the precise structural-functional causality that drives their efficacy. Oligomeric proanthocyanidins (OPCs) are a prime example of this paradigm.
Among these, Procyanidin trimer T2 —chemically defined as (−)-epicatechin-(4β→8)-(−)-epicatechin-(4β→8)-(+)-catechin—represents a highly specific B-type proanthocyanidin found in botanical sources such as Uncaria tomentosa (Cat's claw) and grape seeds[1][2]. While dimeric procyanidins are well-documented for general antioxidant support, the trimeric DP (Degree of Polymerization) of T2 confers unique steric properties that make it a highly targeted modulator of intestinal barrier function and local inflammatory cascades.
This guide objectively compares Procyanidin T2 against alternative polyphenols, dissects its mechanism of action (MoA), and provides the self-validating experimental frameworks required for rigorous drug development.
Comparative Profiling: Procyanidin T2 vs. Alternatives
The biological fate of a procyanidin is dictated by two factors: its DP and the stereochemistry of its terminal unit. The table below illustrates why T2 is uniquely suited for gastrointestinal and barrier-protective applications compared to its structural analogs.
| Compound | DP | Terminal Unit | Primary Bioactivity & MoA | Systemic Bioavailability |
| Epicatechin | 1 | (−)-Epicatechin | Rapid ROS scavenging; general systemic antioxidant support. | High |
| Procyanidin B2 | 2 | (−)-Epicatechin | Endothelial function improvement; moderate NF-κB inhibition. | Moderate |
| Procyanidin C1 | 3 | (−)-Epicatechin | Functions systemically as a potent dual-mode senotherapeutic (senolytic and senomorphic)[3]. | Low |
| Procyanidin T2 | 3 | (+)-Catechin | Localized intestinal barrier modulation; profound inhibition of immunogenic peptide transport[4]. | Low (Acts locally at the GI brush-border) |
The Causality of Choice: Why select T2 over the closely related trimer C1? The answer lies in stereochemistry. The terminal (+)-catechin unit in T2 alters the dihedral angle and steric hindrance of the interflavan bond compared to the terminal (−)-epicatechin in C1. This structural nuance restricts systemic absorption but drastically enhances T2's localized binding affinity to intestinal brush-border enzymes and apical membrane transporters[4]. For drug developers targeting celiac disease, inflammatory bowel disease (IBD), or leaky gut syndrome, T2 provides localized efficacy without the off-target systemic effects of smaller monomers.
Deciphering the Mechanism of Action (MoA)
Procyanidin T2 operates via a dual-axis mechanism at the intestinal interface:
-
Transepithelial Transport Modulation: T2 physically interacts with the brush-border membrane of enterocytes. In models of celiac disease, T2 has been shown to alter the apical hydrolysis pattern and significantly inhibit the transepithelial flux of the 32-mer gliadin-derived immunogenic peptide at concentrations of 100 μM[4]. By blocking the translocation of this peptide, T2 prevents the downstream immune cascade that typically degrades tight junctions.
-
Inflammatory Cascade Suppression: Like other potent procyanidins, T2 acts as a localized signaling inhibitor. It scavenges reactive oxygen species (ROS) and prevents the phosphorylation of IKKβ, thereby suppressing the activation and nuclear translocation of the NF-κB and MAPK pathways[5]. This downregulates the expression of pro-inflammatory cytokines (TNF-α, IL-6) that compromise epithelial barrier integrity.
Mechanistic pathways of Procyanidin T2 in modulating intestinal transport and inflammation.
Experimental Validation Protocols
A robust MoA requires a self-validating experimental system. To confirm the efficacy of Procyanidin T2, researchers must employ assays that inherently control for false positives. Below are the definitive protocols for quantifying T2's bioactivity.
Protocol 1: Caco-2 Transepithelial Transport & Hydrolysis Assay
This protocol evaluates T2's ability to block immunogenic peptide absorption[4].
Methodology:
-
Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 μm pore size). Culture for 21 days to ensure spontaneous differentiation into an enterocyte-like phenotype with mature apical-basolateral polarity.
-
Barrier Integrity Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Causality Note: Only inserts exhibiting a TEER > 400 Ω·cm² are experimentally viable. Lower values indicate compromised tight junctions, which would yield false-positive transport rates independent of T2's mechanism.
-
Apical Dosing: Introduce the 32-mer gliadin peptide (100 μM) alongside Procyanidin T2 (dose-ranging from 10 to 100 μM) into the apical chamber.
-
Basolateral Sampling & Analysis: Collect aliquots from the basolateral chamber at predefined intervals (30, 60, 90, 120 min). Quantify the intact 32-mer peptide and its hydrolysis fragments via LC-HESI-MS/MS using Multiple Reaction Monitoring (MRM) transitions[1].
Step-by-step experimental workflow for the Caco-2 transepithelial transport assay.
Protocol 2: NF-κB Nuclear Translocation Assay (Confocal Microscopy)
To prove anti-inflammatory efficacy, measuring total cellular NF-κB is insufficient; its MoA relies strictly on preventing nuclear import[5]. Spatial resolution is therefore mandatory.
Methodology:
-
Cell Stimulation: Pre-treat intestinal epithelial cells with T2 (50 μM) for 2 hours, followed by stimulation with a pro-inflammatory agonist (e.g., TNF-α) for 30 minutes.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 to allow intracellular antibody access.
-
Immunostaining: Probe with a primary antibody against the p65 subunit of NF-κB, followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Confocal Imaging & Quantification (Self-Validation Step): Causality Note: Because total cellular p65 levels remain constant during early inflammation, efficacy must be quantified by calculating the ratio of nuclear to cytoplasmic fluorescence intensity. T2's MoA is validated only if the nuclear localization coefficient is significantly reduced compared to the positive control.
References
1.[3]3 - Preprints.org 2.[5]5 - Biointerface Research in Applied Chemistry 3.[4]4 - Journal of Agricultural and Food Chemistry (ACS Publications) 4.[1]1 - Antioxidants (MDPI) 5.[2]2 - Plants (Semantic Scholar)
Sources
Safety Operating Guide
Navigating the Uncertainty: A Step-by-Step Guide to the Proper Disposal of Procyanidin Trimer T2
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded procedure for the proper disposal of Procyanidin trimer T2, a polyphenolic compound of interest in various fields of research. Our approach is rooted in the principles of laboratory safety, environmental responsibility, and regulatory compliance, ensuring that you can manage your waste streams with confidence and build a culture of safety within your organization.
The Challenge of Unclassified Compounds: A Note on Procyanidin Trimer T2
This ambiguity necessitates a conservative approach. In the absence of definitive data, it is prudent to treat Procyanidin trimer T2 as a potentially hazardous substance. This aligns with the Occupational Safety and Health Administration (OSHA) requirement for a written Chemical Hygiene Plan (CHP), which outlines procedures for handling and disposing of all laboratory chemicals, including those with unknown toxicity[4][5][6][7]. The U.S. Environmental Protection Agency (EPA) further mandates the proper identification and management of all chemical waste streams to protect human health and the environment[8][9].
Core Principles of Chemical Waste Management
Before detailing the specific procedures for Procyanidin trimer T2, it is essential to understand the foundational principles of laboratory chemical waste disposal:
-
Waste Identification: All waste must be accurately identified. For a compound like Procyanidin trimer T2, this includes the compound itself and any solvents or materials it has contaminated.
-
Segregation: Incompatible waste streams must never be mixed. Procyanidin trimer T2 waste should be collected separately from other chemical waste unless they are known to be compatible.
-
Containment: Waste must be stored in appropriate, labeled, and sealed containers.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol for Procyanidin Trimer T2
This protocol is designed to provide a clear, actionable workflow for the disposal of Procyanidin trimer T2 in various forms.
Part 1: Waste Stream Identification and Segregation
The first step is to identify the different types of waste containing Procyanidin trimer T2 that are generated in your laboratory. These typically fall into three categories:
-
Solid Waste:
-
Unused or expired pure Procyanidin trimer T2 powder.
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Spill cleanup materials.
-
-
Liquid Waste:
-
Solutions containing Procyanidin trimer T2 dissolved in solvents (e.g., ethanol, DMSO, aqueous buffers).
-
Rinsate from cleaning contaminated glassware.
-
-
Contaminated Labware:
-
Empty or rinsed glassware and plasticware that came into contact with Procyanidin trimer T2.
-
Each of these waste streams must be segregated into its own dedicated, properly labeled waste container.
Part 2: Containerization and Labeling
Proper containment and labeling are crucial for safety and compliance.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | A sealable, wide-mouth container made of a material compatible with the waste (e.g., a labeled plastic pail or drum). | "Hazardous Waste"; "Procyanidin trimer T2 Solid Waste"; List of contents (e.g., "Procyanidin trimer T2, contaminated gloves, paper towels"); Date of accumulation start. |
| Liquid Waste | A sealable, chemical-resistant container (e.g., glass or polyethylene carboy). Ensure the container is compatible with the solvent used. | "Hazardous Waste"; "Procyanidin trimer T2 Liquid Waste"; List of all components, including solvents and their approximate percentages (e.g., "Procyanidin trimer T2, Ethanol (~90%), Water (~10%)"); Date of accumulation start. |
| Contaminated Glassware | A puncture-resistant container specifically for broken or disposable glass. | "Contaminated Glassware"; "Contains Procyanidin trimer T2 residue". |
Note on Empty Containers: According to EPA guidelines, a container that held a hazardous waste can be considered "empty" and disposed of as regular trash if all possible waste has been removed. For containers that held acutely hazardous waste (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste[10][11]. Since the hazard level of Procyanidin trimer T2 is not definitively established, it is best practice to triple rinse the original product container with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container in the appropriate recycling or trash bin.
Part 3: On-Site Accumulation and Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Location: The SAA should be in a secondary containment tray to prevent spills and away from general traffic areas.
-
Container Status: Waste containers must be kept closed at all times except when adding waste.
-
Segregation: Store containers of Procyanidin trimer T2 waste separately from incompatible chemicals.
Part 4: Arranging for Disposal
Laboratory personnel are responsible for the proper disposal of the waste they generate. This is typically facilitated through the institution's Environmental Health and Safety (EHS) office.
-
Contact EHS: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS office to arrange for a pickup.
-
Provide Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste container's contents.
-
Professional Disposal: The EHS office will then coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the waste, often through incineration or other approved methods[12].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Procyanidin trimer T2.
Caption: Workflow for the safe disposal of Procyanidin trimer T2.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of Procyanidin trimer T2, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and a testament to your organization's dedication to safety.
References
-
National Center for Biotechnology Information. (n.d.). Procyanidin trimer T2. PubChem Compound Database. Retrieved from [Link]
-
CSD. (2020, January 15). CSD Chemical Hygiene Plan 20200115. Retrieved from [Link]
-
Germanna Community College. (n.d.). Chemical Hygiene Plan - Safety and Security Policy - 70190. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2025, August 18). Managing Laboratory Waste Safely and Effectively. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
-
University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Wikipedia. (n.d.). Procyanidin C2. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Takahashi, T., et al. (2002). Toxicological studies on procyanidin B-2 for external application as a hair growing agent. Food and Chemical Toxicology, 40(11), 1627-1635. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. Procyanidin trimer T2 | C45H38O18 | CID 13751990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. csl.noaa.gov [csl.noaa.gov]
- 5. Chemical Hygiene Plan - Safety and Security Policy - 70190 | Germanna Community College [germanna.edu]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
